2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of pyrimidine derivatives . Pyrimidine is a privileged scaffold and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
Synthesis Techniques : Research on [1,2,4]triazolo[1,5-a]pyrimidine derivatives includes exploring novel synthesis methods, such as multicomponent reactions that efficiently produce these compounds. For instance, the use of triethyl orthoformate and semicarbazide in the synthesis process has been documented, demonstrating the chemical versatility and the possibility of creating diverse derivatives through heterocondensation and cyclization reactions (Wamhoff, Kroth, & Strauch, 1993).
Heterocyclic Chemistry : The research also extends to the exploration of heterocyclic chemistry, where these compounds are synthesized for further investigation of their chemical behavior and potential interactions. This includes the creation of heterocondensed pyrimidines and the study of their structural properties through techniques like IR, NMR, and mass spectroscopy (Gilava, Patel, Ram, & Chauhan, 2020).
Potential Biological Activities
Antimicrobial Activity : Some studies have focused on evaluating the antimicrobial properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. These compounds have been synthesized and tested for their activity against various microbial strains, highlighting their potential as antimicrobial agents. The structural modifications and synthesis of novel compounds aim to enhance their effectiveness and specificity (El-Agrody et al., 2001).
Advancements in Heterocyclic Compound Synthesis
Innovative Synthesis Methods : Research continues to develop innovative synthesis methods for producing [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach to compound development. These methods contribute to the broader field of green chemistry by reducing reaction times and potentially lowering the environmental impact of chemical synthesis (Divate & Dhongade-Desai, 2014).
Future Directions
Properties
IUPAC Name |
2-(3-chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-3-29-16-10-5-4-9-15(16)18-17(19(23)28)12(2)24-21-25-20(26-27(18)21)13-7-6-8-14(22)11-13/h4-11,18H,3H2,1-2H3,(H2,23,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHNXOGCBIKEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=NC(=NN23)C4=CC(=CC=C4)Cl)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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